

Mass spectrometry of 4-Chloro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-1H-indazole-3-carbaldehyde

Cat. No.: B022588

[Get Quote](#)

An In-Depth Technical Guide to the Mass Spectrometry of **4-Chloro-1H-indazole-3-carbaldehyde**

Executive Summary

4-Chloro-1H-indazole-3-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents.^{[1][2]} A thorough understanding of its behavior under mass spectrometric analysis is therefore essential for researchers in drug discovery and development for reaction monitoring, purity assessment, and structural confirmation. This guide provides a comprehensive examination of the mass spectrometric analysis of this compound, written from the perspective of a senior application scientist. We will explore optimal ionization strategies, delve into predictable fragmentation patterns under both high-energy electron ionization (EI) and low-energy collision-induced dissociation (CID), and provide validated, step-by-step experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Introduction to 4-Chloro-1H-indazole-3-carbaldehyde

Chemical Structure and Core Properties

The foundational step in any mass spectrometric analysis is to understand the analyte's intrinsic properties. **4-Chloro-1H-indazole-3-carbaldehyde** is a substituted indazole, a class of compounds recognized as bioisosteres of indoles.^{[2][3]} Its structure features a bicyclic aromatic system containing two adjacent nitrogen atoms, a chlorine substituent, and a reactive aldehyde functional group. These features dictate its ionization efficiency and subsequent fragmentation behavior.

Property	Value	Source
Molecular Formula	C ₈ H ₅ ClN ₂ O	[4] [5] [6]
Average Molecular Weight	180.59 g/mol	[5] [6] [7]
Monoisotopic Mass	180.00904 Da	[4] [7]
IUPAC Name	4-chloro-1H-indazole-3-carbaldehyde	[4]

Significance in Drug Discovery

The indazole scaffold is prized in medicinal chemistry for its ability to form critical hydrogen bonds within the active sites of proteins, particularly kinases.^[2] The aldehyde group at the 3-position serves as a versatile chemical handle for elaboration into more complex structures, making **4-Chloro-1H-indazole-3-carbaldehyde** a valuable precursor in the synthesis of potent and selective drug candidates.^[1] Consequently, robust analytical methods are required to characterize this intermediate and its downstream products.

Fundamentals of Mass Spectrometry for Heterocyclic Compounds

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.^{[8][9]} The choice of ionization method is the most critical experimental decision, as it determines whether we primarily observe the intact molecule or a rich fingerprint of its structural fragments.

- **Electron Ionization (EI):** This is a "hard" ionization technique that utilizes a high-energy electron beam (typically 70 eV) to ionize the molecule.^{[10][11]} This process imparts

significant internal energy, leading to extensive and reproducible fragmentation.[11][12]

While the molecular ion peak may be weak or absent, the resulting fragment pattern is highly characteristic and ideal for structural elucidation and library matching.[10][11]

- **Electrospray Ionization (ESI):** This is a "soft" ionization technique that generates ions by applying a high voltage to a liquid solution, creating a fine spray of charged droplets.[13][14] It imparts very little excess energy, meaning fragmentation is minimal.[13] This makes ESI ideal for unequivocally determining the molecular weight of a compound, as the spectrum is typically dominated by a protonated molecule, $[M+H]^+$.[14][15] It is the ionization source of choice for coupling with liquid chromatography (LC-MS).[16][17]

The causality behind this choice is simple: if the goal is unambiguous structural confirmation of a synthesized standard, the detailed fragmentation from EI is invaluable. If the goal is to detect and quantify the compound in a complex mixture (e.g., a reaction crude or biological matrix), the sensitivity and molecular weight confirmation of LC-ESI-MS are superior.

Predicted Mass Spectrum and Isotopic Signature

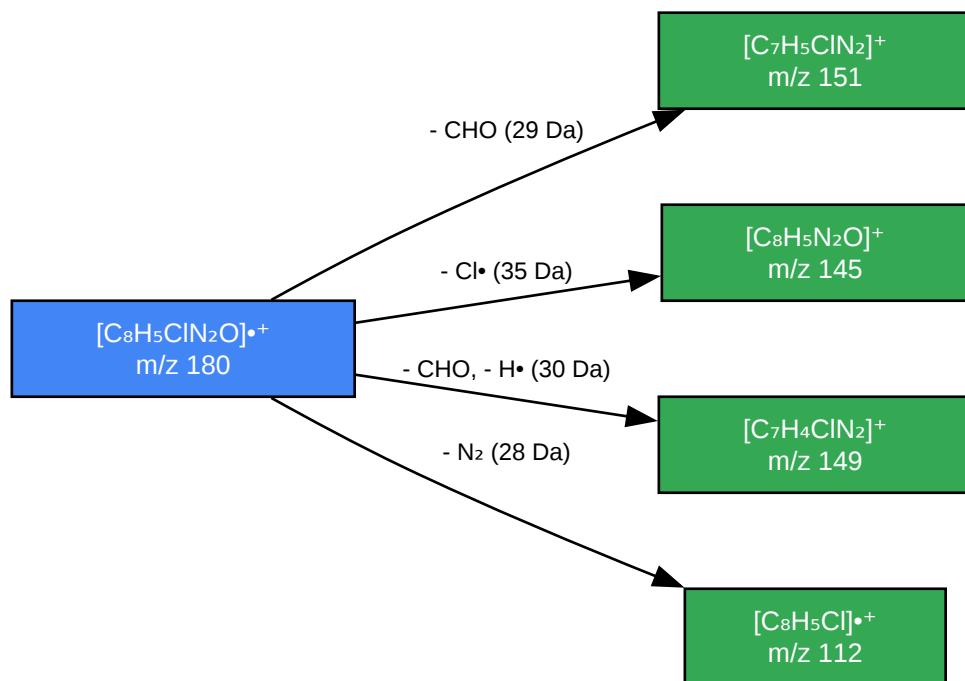
The Molecular Ion and the Chlorine Isotope Pattern

The most telling feature in the mass spectrum of **4-Chloro-1H-indazole-3-carbaldehyde** is its isotopic pattern. Chlorine has two stable isotopes, ^{35}Cl and ^{37}Cl , with natural abundances of approximately 75.8% and 24.2%, respectively, creating a distinctive ~3:1 ratio.[18] This results in a pair of peaks for any chlorine-containing ion: the primary peak (M) containing ^{35}Cl and an "M+2" peak containing ^{37}Cl , with an intensity roughly one-third of the M peak.[18] This signature is a self-validating feature for confirming the presence of a single chlorine atom.

Ion	Isotope Composition	Calculated m/z	Expected Relative Intensity (%)
$[M]^{•+}$	$\text{C}_8\text{H}_5^{35}\text{ClN}_2\text{O}$	180.0090	100
$[M+2]^{•+}$	$\text{C}_8\text{H}_5^{37}\text{ClN}_2\text{O}$	182.0061	~32

Common Adducts in Electrospray Ionization (ESI)

In positive-ion ESI, ionization occurs through the addition of a cation. Due to the basic nitrogen atoms in the indazole ring, protonation is highly favorable, leading to a strong $[M+\text{H}]^+$ signal.

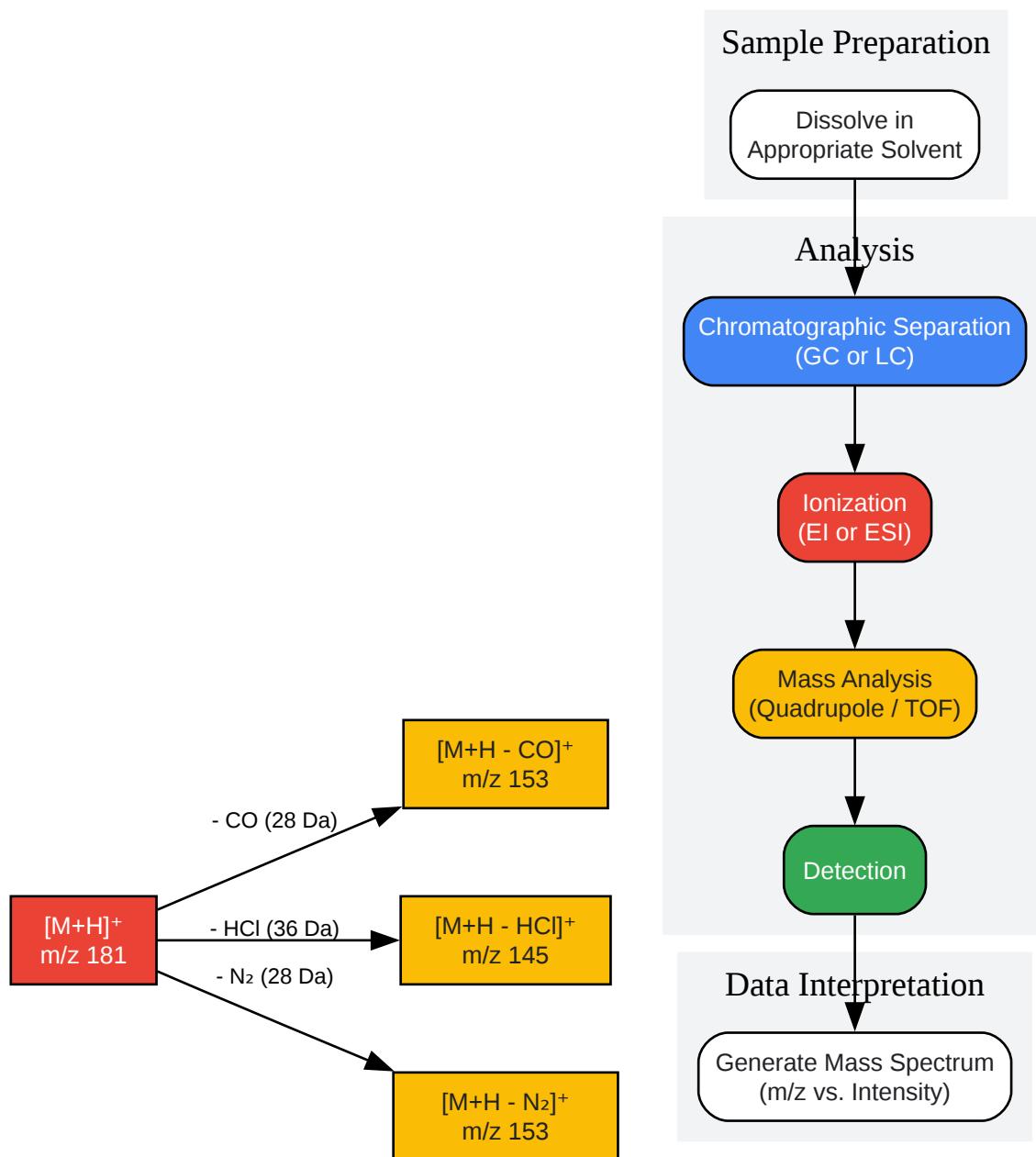

[15] Depending on the solvent system and sample purity, sodium ($[M+Na]^+$) and potassium ($[M+K]^+$) adducts are also commonly observed.

Adduct Ion	Calculated m/z (using ^{35}Cl)
$[M+H]^+$	181.0163
$[M+Na]^+$	202.9983
$[M+K]^+$	218.9722

Fragmentation Analysis: Elucidating the Structure High-Energy Fragmentation (Electron Ionization)

Under 70 eV EI conditions, extensive fragmentation is expected. The fragmentation pathways provide a structural fingerprint of the molecule. Key predicted fragmentation events include the loss of stable neutral molecules and radicals.

- Loss of Carbon Monoxide (CO): A classic fragmentation for aldehydes, leading to the loss of 28 Da.
- Loss of a Chlorine Radical ($Cl\cdot$): Cleavage of the C-Cl bond, resulting in a loss of 35 Da.
- Loss of the Aldehyde Group ($\bullet CHO$): Cleavage of the C-C bond between the indazole ring and the aldehyde, leading to a loss of 29 Da.
- Ring Fragmentation: Cleavage of the indazole ring itself can lead to losses of N_2 (28 Da) or HCN (27 Da).



[Click to download full resolution via product page](#)

Caption: Predicted Electron Ionization (EI) fragmentation pathways.

Low-Energy Fragmentation (ESI-MS/MS)

In tandem mass spectrometry (MS/MS), the protonated molecule ($[M+H]^+$, m/z 181) is isolated and fragmented via collision-induced dissociation (CID). This is a more controlled process than EI, often leading to simpler spectra dominated by the most stable product ions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - 4-chloro-1h-indazole-3-carbaldehyde (C8H5CIN2O) [pubchemlite.lcsb.uni.lu]
- 5. chembk.com [chembk.com]
- 6. 102735-85-3 | 4-Chloro-1h-indazole-3-carbaldehyde - Moldb [moldb.com]
- 7. 5-chloro-1H-indazole-3-carbaldehyde | C8H5CIN2O | CID 22055864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. How to Read a Simple Mass Spectrum : 7 Steps - Instructables [instructables.com]
- 9. zefsci.com [zefsci.com]
- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 15. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. azo optics.com [azo optics.com]
- To cite this document: BenchChem. [Mass spectrometry of 4-Chloro-1H-indazole-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022588#mass-spectrometry-of-4-chloro-1h-indazole-3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com